molecular formula C17H19N B578936 3-Benzyl-2,3-dimethylindoline CAS No. 18781-63-0

3-Benzyl-2,3-dimethylindoline

Cat. No.: B578936
CAS No.: 18781-63-0
M. Wt: 237.346
InChI Key: JJFCZZOMSREYDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-2,3-dimethylindoline is a nitrogen-containing heterocyclic compound featuring a saturated indoline backbone substituted with a benzyl group and two methyl groups at positions 2 and 2. The indoline scaffold is distinguished from indole by its saturated six-membered ring, which confers distinct electronic and steric properties.

Properties

CAS No.

18781-63-0

Molecular Formula

C17H19N

Molecular Weight

237.346

IUPAC Name

3-benzyl-2,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C17H19N/c1-13-17(2,12-14-8-4-3-5-9-14)15-10-6-7-11-16(15)18-13/h3-11,13,18H,12H2,1-2H3

InChI Key

JJFCZZOMSREYDK-UHFFFAOYSA-N

SMILES

CC1C(C2=CC=CC=C2N1)(C)CC3=CC=CC=C3

Synonyms

3-Benzyl-2,3-dimethylindoline

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The benzyl substituent at position 3 in 3-benzyl-2,3-dimethylindoline likely enhances lipophilicity compared to phenyl-substituted analogues like 2-phenyl-3,3-dimethylindoline. This could influence solubility and bioavailability.
  • Methyl groups at positions 2 and 3 may sterically hinder electrophilic substitution reactions, a property observed in related indoline systems .

Reactivity Trends :

  • Indolines generally undergo electrophilic substitution at the aromatic ring, but steric bulk from substituents (e.g., benzyl, methyl) may redirect reactivity to side chains or nitrogen.
  • Acetylation and benzoylation of related compounds produce stable derivatives (e.g., 1-acetyl-3,3-dimethylindolin-2-ol, m.p. 117–118°C), indicating functionalization at the hydroxyl group .

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